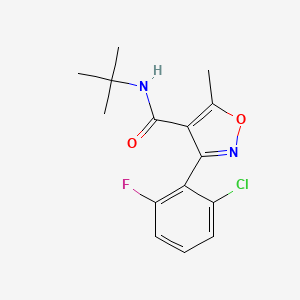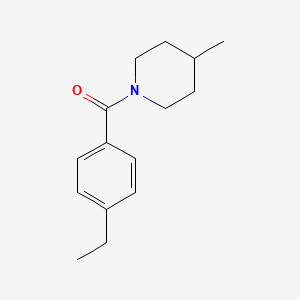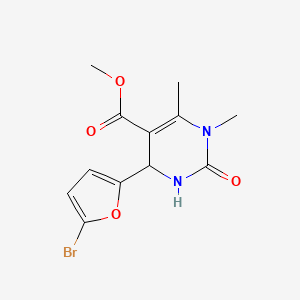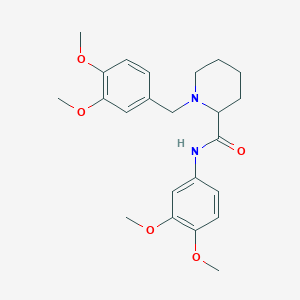
N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide, also known as CLP290, is a small molecule drug that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides and has shown promising results in various scientific studies.
Mecanismo De Acción
N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide modulates the activity of TRPC channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the protein, which reduces the influx of calcium ions into the cell. This reduction in calcium ion influx leads to a decrease in neuronal excitability, which is beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects
N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the hyperexcitability of neurons, which is beneficial in the treatment of epilepsy and neuropathic pain. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, one limitation of N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to develop more potent analogs of N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide that have improved solubility and bioavailability. Additionally, the development of new methods for the delivery of N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide to the central nervous system may also be explored.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide involves several steps, including the reaction of tert-butyl acrylate with 2-chloro-6-fluoroaniline, followed by the reaction of the resulting compound with methyl isoxazolecarboxylate. The final product is obtained after the removal of the protecting groups through hydrolysis. This synthesis method has been optimized to obtain high yields of pure N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has been extensively researched for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and neuropathic pain. It has been shown to modulate the activity of TRPC channels, which are involved in the regulation of calcium ion influx in cells. This modulation has been found to reduce the hyperexcitability of neurons, which is a hallmark of many neurological disorders.
Propiedades
IUPAC Name |
N-tert-butyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O2/c1-8-11(14(20)18-15(2,3)4)13(19-21-8)12-9(16)6-5-7-10(12)17/h5-7H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYERZFLPCJGONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4961425.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-acetylphenyl)acetamide](/img/structure/B4961429.png)
![1-(2-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B4961430.png)
![4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine](/img/structure/B4961431.png)
![2-chloro-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4961447.png)


![5-[4-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4961464.png)
![2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4961469.png)

![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide](/img/structure/B4961475.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4961489.png)

